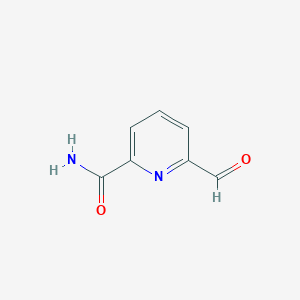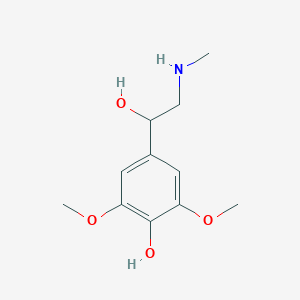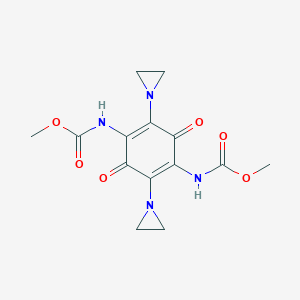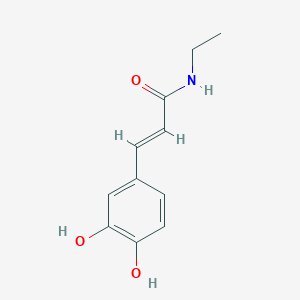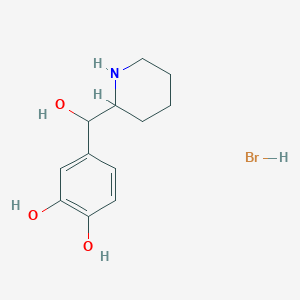
(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol
Overview
Description
“(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol” is a chemical compound with the molecular formula C19H16FNO . It is used as an intermediate in the synthesis of pitavastatin , a medication used to treat high blood cholesterol levels.
Synthesis Analysis
The synthesis of “(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol” involves reacting 2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-ethyl carboxylate with sodium borohydride, absolute ethyl alcohol, and concentrated hydrochloric acid in Tetra Hydro Furan (THF) to generate a diborane-THF solution. The ester carbonyl is then reduced into an alcoholic hydroxyl by the diborane-THF solution .Molecular Structure Analysis
The molecular structure of “(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol” is characterized by a quinoline core, which is a bicyclic aromatic system, with a cyclopropyl group and a fluorophenyl group attached at the 2 and 4 positions, respectively. A methanol group is attached at the 3 position of the quinoline core .Physical And Chemical Properties Analysis
“(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol” is a white to yellow powder or crystals . It has a density of 1.3±0.1 g/cm3, a boiling point of 474.7±45.0 °C at 760 mmHg, and a flash point of 240.9±28.7 °C . The compound has a molar refractivity of 85.3±0.3 cm3, a polar surface area of 33 Å2, and a molar volume of 228.1±3.0 cm3 .Scientific Research Applications
Application in Hypercholesterolemia Treatment
The compound (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol is identified as an impurity in the production of Pitavastatin , which is a potent HMG-CoA reductase inhibitor. Pitavastatin is used for the treatment of hypercholesterolemia (elevated cholesterol) and the prevention of cardiovascular disease .
Crystallographic Research
This compound crystallizes with two independent molecules in the asymmetric unit, which has been documented in crystallographic studies. Such studies are crucial for understanding the molecular and structural properties of chemical compounds .
Synthesis of Fluorescent Styryl Derivatives
It serves as a precursor in the synthesis of novel extended fluorescent styryl derivatives. These derivatives are synthesized from (E)-3-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)acrylaldehyde containing a quinoline ring with a 4-fluorophenyl ring at the 4-position as an electron donor and different active methylene compounds as electron acceptors by conventional Knoevenagel condensation reaction .
Safety and Hazards
The safety information for “(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol” indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .
Mechanism of Action
Target of Action
It is known that this compound is used as an intermediate in the production of pitavastatin , a drug that primarily targets HMG-CoA reductase . This enzyme plays a crucial role in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol.
Mode of Action
Given its use in the synthesis of pitavastatin , it can be inferred that it may share a similar mechanism. Pitavastatin inhibits HMG-CoA reductase, the enzyme that catalyzes the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis .
Biochemical Pathways
(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol likely affects the mevalonate pathway, given its role in the synthesis of Pitavastatin . By inhibiting the HMG-CoA reductase enzyme, it prevents the conversion of HMG-CoA to mevalonate, thereby reducing the production of cholesterol .
Pharmacokinetics
As an intermediate in the production of pitavastatin , its pharmacokinetic properties may be influenced by the final drug formulation and administration route.
Result of Action
As an intermediate in the production of pitavastatin , its ultimate effect would be the reduction of cholesterol levels in the body .
properties
IUPAC Name |
[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO/c20-14-9-7-12(8-10-14)18-15-3-1-2-4-17(15)21-19(13-5-6-13)16(18)11-22/h1-4,7-10,13,22H,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZDBNPUFMDGFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2CO)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431270 | |
| Record name | [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol | |
CAS RN |
121660-11-5 | |
| Record name | [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121660-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Q & A
Q1: What is the structural characterization of (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol?
A1: (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol is an organic compound with the molecular formula C19H16FNO and a molecular weight of 293.33 g/mol. [] The molecule consists of a quinoline ring system substituted with a cyclopropyl group at the 2-position, a 4-fluorophenyl group at the 4-position, and a methanol group at the 3-position. Crystallographic studies revealed that this compound crystallizes with two independent molecules in the asymmetric unit, showcasing different dihedral angles between the quinoline, benzene, and cyclopropane rings. []
Q2: How is (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol related to the drug NK-104?
A2: (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol is identified as a process-related impurity of the phenylquinoline derivative NK-104, a lipid-lowering agent. [] This means it can arise during the synthesis or manufacturing of NK-104. Understanding the formation and potential impact of this impurity is crucial for ensuring the quality and safety of NK-104. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methyl-3,4-dihydrocyclopenta[c]pyridine](/img/structure/B138494.png)


